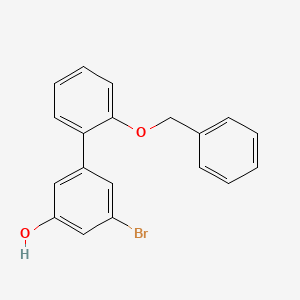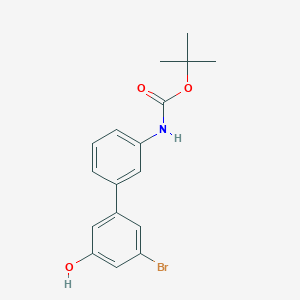
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFMP) is an organic compound belonging to the class of aminophenols, which are derivatives of phenol, and are widely used in various scientific and industrial applications. 5-AP-3-TFMP is a colorless solid at room temperature and is soluble in most organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the development of new agrochemicals. It is also used as a model compound in the study of the structure and reactivity of aminophenols, and in the development of new catalysts.
Wirkmechanismus
The mechanism of action of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that the compound is able to react with a variety of substrates, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% with an amine is believed to involve the formation of an intermediate which is then further reacted with the amine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is known that the compound is not toxic to humans and is not carcinogenic. In addition, it has been shown to be non-mutagenic and non-teratogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its good solubility in organic solvents. However, the compound is not very stable and is subject to hydrolysis in the presence of water. In addition, the compound is sensitive to light and must be stored in a dark place.
Zukünftige Richtungen
The future directions for 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to explore the potential of the compound as a model compound in the study of aminophenols and as a catalyst in organic synthesis. Finally, research into the synthesis of new derivatives of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is needed to further expand its potential applications.
Synthesemethoden
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-trifluoromethylphenol with an amine in the presence of an acid catalyst. This reaction produces an intermediate which is then further reacted with an amine to form the desired product. Other methods for the synthesis of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% include the use of diazotization and the reaction of 3-trifluoromethylphenol with an alkyl halide.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKPCRWYZOTLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686503 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-59-7 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














